molecular formula C10H6ClNO3 B1611727 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid CAS No. 925940-95-0

5-(3-Chlorophenyl)isoxazole-3-carboxylic acid

Cat. No. B1611727
CAS RN: 925940-95-0
M. Wt: 223.61 g/mol
InChI Key: MSBRAMMMTSCNGV-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)isoxazole-3-carboxylic acid (5-CPICA) is a compound derived from the isoxazole family of molecules. It is a white, crystalline solid that is soluble in water. 5-CPICA has been studied for its potential applications in various scientific fields, including medicine, biochemistry, and pharmacology. This compound is known for its wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. It has also been studied for its potential to improve the efficacy of certain drugs, such as antiepileptic drugs.

Scientific Research Applications

Pharmacological and Biological Applications

  • Chlorogenic Acid (CGA) as a Pharmacological Agent:

    • Chlorogenic Acid (CGA) exhibits a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertension activities (Naveed et al., 2018).
    • CGA modulates lipid metabolism and glucose regulation, potentially aiding in the treatment of disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
  • Novel Benzofused Thiazole Derivatives in Antioxidant and Anti-inflammatory Therapies:

    • Benzofused thiazole analogues have been used as lead molecules for the design and development of therapeutic agents, showing potential as anticancer, anti-inflammatory, antioxidant, and antiviral agents (Raut et al., 2020).

Chemical and Industrial Applications

  • Role of Carboxylic Acids in Biocatalysis:

    • Carboxylic acids, like 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid, are important in biocatalysis, serving as precursors for various industrial chemicals. Their role in fermentation processes using microbes like Escherichia coli and Saccharomyces cerevisiae is significant, although they can inhibit microbial activity at certain concentrations (Jarboe et al., 2013).
  • Novel Carboxylic Acid Bioisosteres in Drug Design:

    • Carboxylic acid bioisosteres are crucial in overcoming obstacles like toxicity, reduced metabolic stability, or limited passive diffusion across biological membranes. The development of novel carboxylic acid substitutes continues to be a testament to innovation in modern drug design (Horgan & O’Sullivan, 2021).

properties

IUPAC Name

5-(3-chlorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBRAMMMTSCNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588520
Record name 5-(3-Chlorophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)isoxazole-3-carboxylic acid

CAS RN

925940-95-0
Record name 5-(3-Chlorophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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